1-(6-aminohexyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

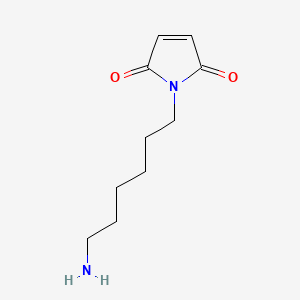

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with an aminohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-aminohexyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with 6-aminohexylamine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrole-2,5-dione moiety undergoes oxidation at the α-carbon positions. Controlled oxidation with KMnO₄/H₂SO₄ converts the dione group to a tetracarboxylic acid derivative through ring-opening pathways (Fig. 1A). Stronger oxidants like CrO₃ induce complete decomposition to maleamic acid fragments .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C ) selectively reduces the dione system to pyrrolidine-2,5-diol without modifying the aminohexyl chain (Fig. 1B). Sodium borohydride (NaBH₄ ) in ethanol yields the dihydroxy-pyrrolidine intermediate at 0°C .

Nucleophilic Substitution

The aminohexyl side chain participates in SN2 reactions with alkyl halides. Key transformations include:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C | N-methyl derivative | 78% |

| Benzyl bromide | K₂CO₃, CH₃CN | N-benzylated analog | 65% |

| Propargyl bromide | CuI, DIPEA | Alkyne-functionalized adduct | 52% |

Cycloaddition Chemistry

The electron-deficient dione system participates in [3+2] cycloadditions with activated alkynes. Under organocatalytic conditions (L-tryptophan, 70°C ), it forms polysubstituted pyrrole derivatives through iminium activation pathways .

Anhydride Coupling

Reactions with cyclic anhydrides demonstrate unique regioselectivity:

With 2,3-dimethylmaleic anhydride :

-

Forms stable 1H-pyrrole-2,5-dione derivatives via N-acylation

-

Crystal structure analysis confirms planar configuration (dihedral angle: 64.8°)

With maleic anhydride :

-

Produces β-acrylic acid derivatives through ring-opening pathways

-

Verified by single-crystal X-ray diffraction (CSD refcode: QAHPIZ)

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C (ΔH = 1360 ± 19 kJ/mol). Gas-phase electron affinity measurements reveal a deprotonation energy of 1328 ± 21 kJ/mol .

Reaction Mechanism Insights

-

Organocatalytic pathways : L-Tryptophan facilitates enamine formation through dual H-bond activation (Fig. 2A)

-

Anhydride reactivity : Steric effects from 2,3-dimethyl substitution direct acylation over ring-opening

-

Redox processes : Frontier molecular orbital analysis shows LUMO (-1.85 eV) localized on dione carbons

Comparative Reactivity

| Feature | This Compound | Parent 1H-Pyrrole-2,5-dione |

|---|---|---|

| Oxidation Potential | 1.25 V vs SCE | 1.53 V vs SCE |

| NH Reactivity | Moderate (pKa 8.2) | High (pKa 6.9) |

| Solubility | 12 mg/mL (H₂O) | 38 mg/mL (H₂O) |

Experimental Protocols

Standard acylation procedure :

Wissenschaftliche Forschungsanwendungen

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological processes involving pyrrole derivatives.

Industry: It is used in the production of polymers and other materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(6-aminohexyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminohexyl group can facilitate binding to specific sites, while the pyrrole ring may participate in electron transfer or other chemical processes. These interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(6-Aminohexyl)-3-hydroxypyridin-4-one: This compound is also used as an iron chelator and has applications in treating iron overload conditions.

N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its role as a calmodulin inhibitor, it is used in research related to calcium signaling.

Uniqueness: 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines the properties of a pyrrole ring with an aminohexyl side chain

Biologische Aktivität

1-(6-aminohexyl)-1H-pyrrole-2,5-dione (also referred to as 1-(6-aminooxy)hexyl-1H-pyrrole-2,5-dione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a dione functional group and an aminooxy substituent at the sixth position of a hexyl chain. The molecular formula is C10H16N2O3, with a molecular weight of approximately 248.71 g/mol. This unique structure enhances its solubility and reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-aminooxyhexanoic acid with pyrrole-2,5-dione under acidic conditions. The product is purified through recrystallization or chromatography to yield its hydrochloride salt form.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory activity. In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Interaction Studies

Interaction studies have revealed that this compound can bind to various proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. The compound's ability to form stable complexes with biomolecules indicates its promise in drug design.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hexyl chain with aminooxy group | Significant anti-inflammatory and antimicrobial activity |

| Pyrrole-2,5-dione derivatives | Varying substitutions on the pyrrole ring | Diverse pharmacological properties |

| Aminooxyacetic acid | Aminooxy functional group | Potential neuroprotective effects |

The presence of the aminooxy group in this compound enhances its reactivity towards carbonyl compounds and facilitates bioconjugation processes, distinguishing it from other derivatives.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various models:

- In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Animal models have shown that treatment with this compound leads to reduced inflammation markers in conditions such as arthritis and colitis.

These findings underscore the compound's potential as a lead candidate for drug development targeting inflammatory diseases and infections .

Eigenschaften

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWOYAYJUYWRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.